

An In-depth Technical Guide to the Mechanism of Action of MM-102

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Compound of Interest

Compound Name: MM-102

Cat. No.: B609186

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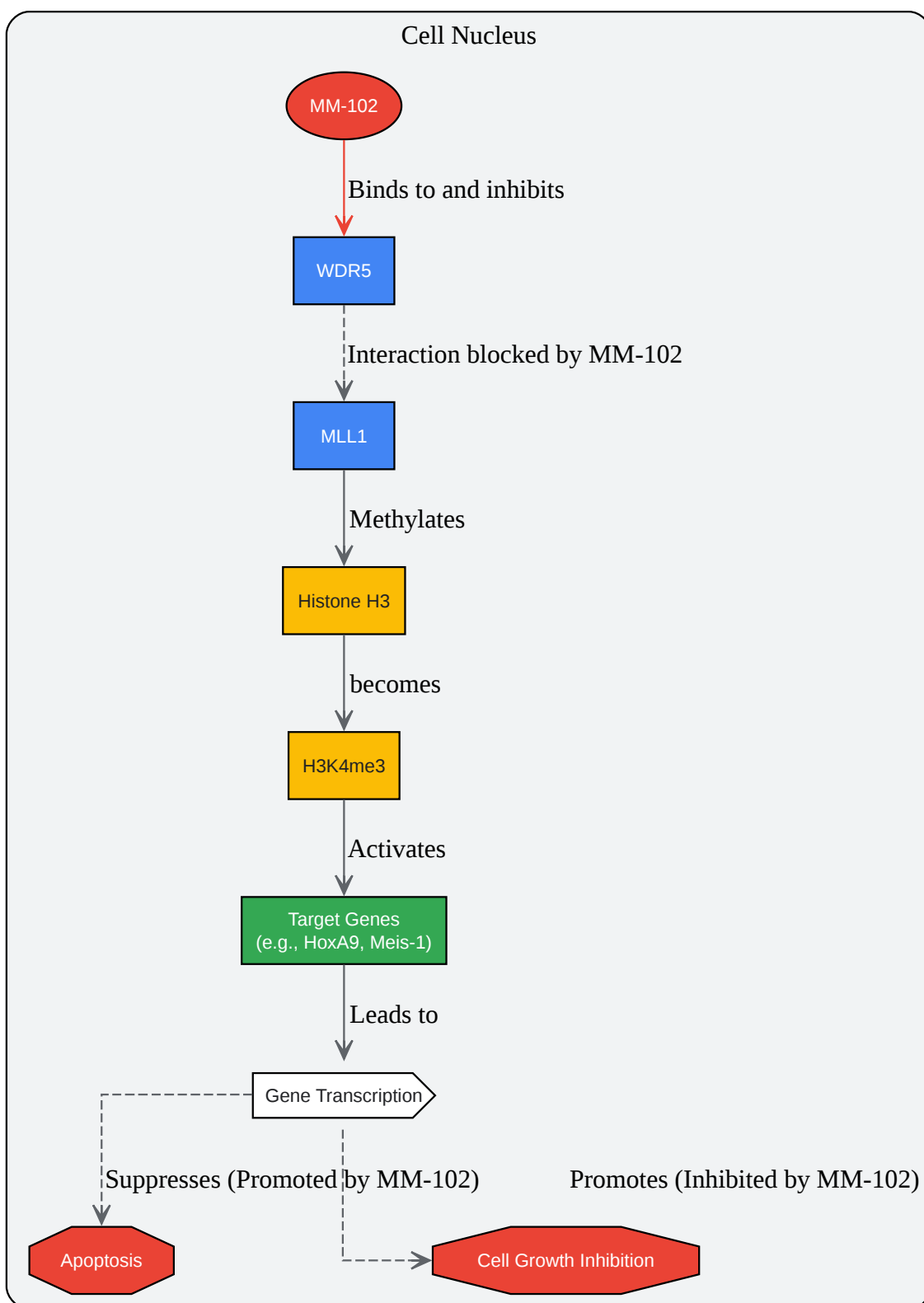
Introduction: **MM-102** is a preclinical, high-affinity peptidomimetic inhibitor targeting the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2] The MLL1-WDR5 complex is a critical component of a larger histone methyltransferase complex responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3).[1] This epigenetic modification is a key activator of gene transcription, and its dysregulation is implicated in the pathogenesis of various diseases, including acute leukemia, triple-negative breast cancer (TNBC), and idiopathic pulmonary fibrosis.[1] **MM-102** was initially developed by the University of Michigan and is currently in the preclinical stage of development for neoplasms and hemic and lymphatic diseases.[1]

Core Mechanism of Action

MM-102 functions by disrupting the crucial interaction between MLL1 and WDR5. WDR5 acts as a scaffold, presenting the MLL1 catalytic domain to its histone substrate. By binding to WDR5 with high affinity, **MM-102** competitively inhibits the binding of MLL1, thereby preventing the formation of the functional methyltransferase complex.[2] This leads to a significant reduction in H3K4me3 levels at the promoter regions of MLL1 target genes.[1] The subsequent decrease in the expression of these target genes, which are often involved in cell proliferation and survival, results in the anti-tumor and anti-fibrotic effects of **MM-102**. [1][2]

Signaling Pathway

The primary signaling pathway affected by **MM-102** is the MLL1-mediated gene transcription pathway. In pathological states such as MLL-rearranged leukemias, the MLL1 fusion protein is aberrantly recruited to target genes like HoxA9 and Meis-1, leading to their overexpression and driving leukemogenesis.[2] **MM-102** intervenes at the initial step of this pathway by preventing the MLL1-WDR5 interaction, which is essential for the catalytic activity of the MLL1 complex. This leads to a downstream cascade of events, including reduced H3K4 trimethylation, decreased target gene expression, and ultimately, inhibition of cancer cell growth and induction of apoptosis.[2]



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Caption: Mechanism of action of **MM-102** in the cell nucleus.

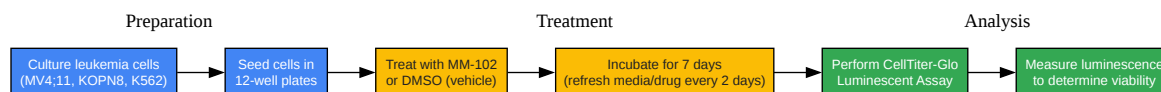
Quantitative Data

Parameter	Value	Cell Line/System	Reference
IC50 (WDR5/MLL Interaction)	2.4 nM	Biochemical Assay	[2][3]
Ki (Binding to WDR5)	< 1 nM	Biochemical Assay	[2]
IC50 (MLL1 Complex Activity)	0.32 μ M	Biochemical Assay	[3]
Apoptosis Induction	30% increase	MDA-MB-468 (TNBC)	[1]
Upregulation of MLL1 in EMT	4.7-fold	TNBC cells	[1]
Upregulation of WDR5 in EMT	3.84-fold	TNBC cells	[1]
Increase in ALDO A expression	5-fold	TNBC cells	[1]
Increase in ENO1 expression	4-fold	TNBC cells	[1]

Experimental Protocols

Cell Viability Assay

- Cell Lines: MV4;11, KOPN8, and K562 cells.[2]
- Culture Conditions: Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 100 U/L penicillin-streptomycin at 37°C in a 5% CO2 incubator.[2]
- Treatment: Cells are seeded at a density of 5×10^5 cells per well in 12-well plates. They are treated with either a vehicle control (0.2% DMSO) or varying concentrations of **MM-102** for 7 days. The medium and compound are replenished every 2 days.[2]
- Analysis: Cell viability is measured using the CellTiter-Glo Luminescent Cell Viability Assay kit according to the manufacturer's instructions.[2]



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Caption: Experimental workflow for cell viability assay.

Western Blot for Protein Expression

- Cell Line: TFK1 and RBE cells.[3]
- Treatment: Cells are treated with 50 μ M of **MM-102** for 48 hours.[3]
- Lysate Preparation: After treatment, cells are lysed to extract total protein.
- Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
- Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., MLL1, WDR5, H3K4me3, p16INK4a) followed by incubation with a secondary antibody.
- Detection: The protein bands are visualized and quantified.

Applications in Disease Models

- Acute Leukemia: In leukemia cells with MLL1 fusion proteins, **MM-102** specifically inhibits the expression of MLL1 target genes HoxA9 and Meis-1, which are crucial for leukemogenesis. This leads to a selective inhibition of cell growth and induction of apoptosis in these cancer cells.[2]
- Triple-Negative Breast Cancer (TNBC): In TNBC cells, **MM-102** has been shown to reverse the epithelial-to-mesenchymal transition (EMT), a process associated with metastasis. It achieves this by upregulating epithelial markers like E-cadherin and downregulating

mesenchymal markers such as β -catenin and Slug.[1] Furthermore, **MM-102** induces a metabolic shift in TNBC cells, characterized by increased glycolysis and reduced fatty acid uptake.[1]

- Idiopathic Pulmonary Fibrosis (IPF): In a mouse model of bleomycin-induced pulmonary fibrosis, **MM-102** treatment attenuated the fibrotic process. The underlying mechanism involves the inhibition of KMT2A (another name for MLL1), which in turn reduces the expression of the transcription factor PU.1 in fibroblasts, a key player in fibrogenesis.[1]

Conclusion

MM-102 is a potent and specific inhibitor of the MLL1-WDR5 interaction, representing a promising therapeutic strategy for a range of diseases driven by aberrant MLL1 activity. Its mechanism of action, centered on the epigenetic modulation of gene expression, has been demonstrated in various preclinical models of cancer and fibrosis. The detailed understanding of its molecular interactions and downstream effects provides a strong rationale for its continued development as a targeted therapy. Further studies will be necessary to fully elucidate its clinical potential and safety profile.

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Address: 3281 E Guasti Rd

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